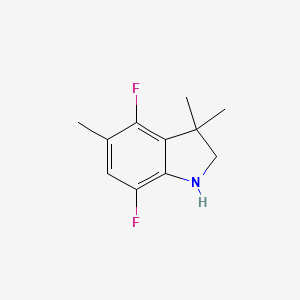

4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole

Description

Properties

Molecular Formula |

C11H13F2N |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

4,7-difluoro-3,3,5-trimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C11H13F2N/c1-6-4-7(12)10-8(9(6)13)11(2,3)5-14-10/h4,14H,5H2,1-3H3 |

InChI Key |

HVODBJMBWCNBEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1F)C(CN2)(C)C)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . For industrial production, the reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the indole ring, leading to different derivatives.

Substitution: The fluorine atoms and methyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include methanesulfonic acid, p-toluenesulfonic acid, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atoms and methyl groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and molecular features of 4,7-difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole and its closest analogs:

Key Observations :

Spectroscopic and Crystallographic Comparisons

- NMR Data : For 3,3,5-trimethyl-dihydroindole derivatives, $^{13}\text{C}$-NMR signals for methyl groups (δ ~47 ppm) and aromatic carbons (δ 109–144 ppm) are typical . Fluorine substituents would deshield adjacent carbons, shifting signals upfield compared to chloro analogs.

- Crystal Packing : In dihydroindole derivatives (e.g., 1-benzenesulfonyl analogs), substituents like nitro or thiophene groups influence dihedral angles (e.g., 88° between sulfonyl phenyl and indole rings) and hydrogen-bonding motifs (e.g., C–H⋯O/S interactions forming R$_2$$^2$(12) motifs) . Fluorine’s electronegativity may enhance hydrogen-bond acceptor capacity, affecting crystal lattice stability.

Bioactivity and Functional Comparisons

Bioactivity Clustering

highlights that structurally similar compounds cluster by bioactivity profiles. For example:

Quantitative Structure–Property Relationships (QSPR)

demonstrates that QSPR models predict retention indices more accurately for structurally homogeneous groups. For example:

- Fluorine Substituents : Increase molecular polarity and dipole moments, raising retention indices in chromatographic analyses compared to methyl or chloro analogs .

- Diverse Substituents : Models lose accuracy when comparing nitro-, chloro-, and fluoro-substituted indoles due to divergent electronic effects .

Computational Structural Comparisons

Graph-based methods () are superior to bit-vector approaches for capturing biochemical relevance in structural comparisons:

- Graph Isomorphism Challenges : The NP-hard nature of graph isomorphism limits direct comparisons for large molecules but is less problematic for small indole derivatives .

- Fingerprint Methods : Bit-vector representations may overlook subtle differences (e.g., fluorine vs. chlorine), whereas graph methods account for bond types and stereoelectronic effects .

Biological Activity

4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole is a compound of significant interest due to its unique structural features and potential biological activities. This compound belongs to a class of indole derivatives that have been studied for various pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and case analyses.

The compound is characterized by:

- Chemical Formula : C12H12F2N

- Molecular Weight : 223.23 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

- Anticancer Properties : Several studies have demonstrated its potential in inhibiting cancer cell proliferation.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.

- Neuroprotective Effects : Evidence suggests it may protect neuronal cells from oxidative stress.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism.

- Receptor Modulation : It can modulate receptor activity that influences cell signaling pathways related to apoptosis and survival.

Anticancer Activity

A notable study evaluated the anticancer effects of the compound against various human cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.4 |

| MCF-7 (Breast Cancer) | 22.8 |

| A549 (Lung Cancer) | 18.6 |

The compound exhibited a dose-dependent response in inhibiting cell growth across these lines .

Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound possesses significant antibacterial properties .

Neuroprotective Effects

Research into the neuroprotective effects revealed that treatment with this compound reduced oxidative stress markers in neuronal cells. The study demonstrated a reduction in reactive oxygen species (ROS) levels by approximately 40%, indicating its potential role in protecting against neurodegenerative conditions .

Q & A

Q. What are the common synthetic routes for preparing 4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis of fluorinated dihydroindoles typically involves multi-step sequences, including cyclization, fluorination, and functionalization. Key steps include:

- Cu-catalyzed click chemistry : For introducing substituents, as demonstrated in the synthesis of a 5-fluoroindole derivative using CuI, PEG-400/DMF solvent, and 3-Ethynylanisole under 12-hour stirring .

- Regioselective fluorination : Inspired by methods for tetrafluoroindole synthesis, where hexafluorobenzene serves as a precursor. Fluorine atoms are introduced via electrophilic substitution or halogen exchange, requiring anhydrous conditions and catalysts like KF or CsF .

- Purification : Fast column chromatography (e.g., 70:30 ethyl acetate/hexane) is critical for isolating pure products, as shown in yields of ~42% for similar indole derivatives .

Q. Table 1: Key Reaction Conditions from Literature

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | CuI, PEG-400/DMF, 12 h stirring | 42% | |

| Fluorination | Hexafluorobenzene, KF, anhydrous conditions | N/A* | |

| Purification | Ethyl acetate/hexane (70:30) | – | |

| *Yields for fluorination steps are context-dependent and require optimization. |

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer: Structural confirmation relies on a combination of:

- Multinuclear NMR :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., FAB-HRMS for exact mass matching) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

Q. Table 2: Representative NMR Data for Dihydroindole Derivatives

| Compound Feature | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |

|---|---|---|---|

| 3,3-Dimethyl group | 1.25 (s, 6H) | – | |

| Dihydroindole protons | 3.45 (m, 2H) | – | |

| 4,7-Difluoro | – | -110 to -120 |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in ¹⁹F NMR) during structural elucidation?

Methodological Answer: Contradictions often arise from impurities, stereochemical effects, or solvent interactions. Strategies include:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons .

- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing split peaks .

- Computational Modeling : DFT calculations predict ¹⁹F chemical shifts, aiding assignment .

- Repurification : Re-running column chromatography with alternative eluents (e.g., dichloromethane/methanol) removes stubborn impurities .

Q. What strategies optimize regioselective fluorination in dihydroindole derivatives?

Methodological Answer: Regioselectivity is controlled by:

- Directing Groups : Electron-donating groups (e.g., methyl) at C-3 and C-5 positions direct fluorine to C-4 and C-7 via steric and electronic effects .

- Catalyst Systems : Pd/Cu-mediated C-H activation enables late-stage fluorination, minimizing side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in electrophilic fluorination .

Case Study : In tetrafluoroindole synthesis, hexafluorobenzene undergoes sequential nucleophilic substitution with careful temperature control (0°C to RT) to prevent over-fluorination .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive dihydroindole derivatives?

Methodological Answer: SAR relies on systematic structural modifications and biological testing:

- Core Modifications : Introducing methyl groups at C-3 and C-5 enhances steric bulk, potentially improving receptor binding .

- Fluorine Scanning : Comparing 4,7-difluoro vs. monofluoro analogs reveals fluorine’s impact on lipophilicity and metabolic stability .

- Biological Assays : In vitro testing (e.g., enzyme inhibition) quantifies activity changes. For example, tetrahydro-pyridoindole derivatives were evaluated via UPLC-MS and preparative HPLC to isolate bioactive fractions .

Q. Table 3: Example Bioactivity Data for Related Compounds

| Compound | Assay Type | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Tetrahydro-pyridoindole | Enzyme inhibition | 45 nM | |

| Fluoroimidazole | Cytotoxicity (HeLa) | 2.1 μM |

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

Methodological Answer:

- Lipophilicity (LogP) : Predicted via ChemAxon or ACD/Labs using fragment-based methods. Fluorine atoms reduce LogP by ~0.25 per substituent .

- pKa Estimation : Software like MarvinSuite calculates acidic/basic sites (e.g., indole NH, pKa ~17) .

- Molecular Dynamics (MD) : Simulates binding modes in biological targets, aiding drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.